REACTION_CXSMILES
|
[NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1
|
Name
|
alkanesulfonylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)CC#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
dialkylaminobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN2CCN1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1
|
Name
|
alkanesulfonylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)CC#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
dialkylaminobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN2CCN1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |